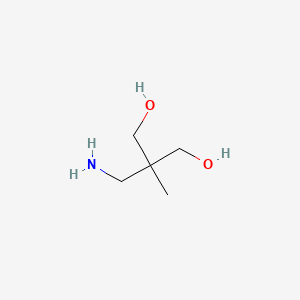

2-(Aminomethyl)-2-methylpropane-1,3-diol

Description

BenchChem offers high-quality 2-(Aminomethyl)-2-methylpropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-2-methylpropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-2-methylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-5(2-6,3-7)4-8/h7-8H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDSYPMMTHBAOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208105-60-6 | |

| Record name | 2-(aminomethyl)-2-methylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Aminomethyl)-2-methylpropane-1,3-diol CAS 115-69-5 properties

Technical Whitepaper: 2-(Aminomethyl)-2-methylpropane-1,3-diol (AMPD)

CAS Registry Number: 115-69-5 Synonyms: 2-Amino-2-methyl-1,3-propanediol; Ammediol; AMPD.

Disambiguation & Scope

Critical Note on Nomenclature: The chemical name provided in the topic request, "2-(Aminomethyl)-2-methylpropane-1,3-diol," technically refers to a C5 homologue (CAS 208105-60-6). However, the CAS number provided (115-69-5) definitively identifies 2-Amino-2-methyl-1,3-propanediol (AMPD) , a C4 amino-diol widely used as a biological buffer and synthetic building block. This guide strictly follows the chemical identity of CAS 115-69-5 .

Executive Summary

2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile amino-alcohol serving two distinct but critical roles in drug development and biochemistry. Physiologically, it functions as a robust biological buffer (pKa 8.8) known as "Ammediol," ideal for alkaline pH environments (7.8–9.7) where common buffers like Tris or Phosphate may interfere with enzymatic activity or metal ion stability. Synthetically, AMPD is a "privileged" building block. Its gem-disubstituted structure allows for the rapid construction of 4,4-disubstituted-2-oxazolines , a scaffold ubiquitous in ligand design, protecting group chemistry, and peptidomimetic drug candidates.

Chemical & Physical Characterization

| Property | Value | Notes |

| Molecular Formula | C₄H₁₁NO₂ | Geminal amino-diol structure |

| Molecular Weight | 105.14 g/mol | Low MW facilitates high molarity buffers |

| Appearance | White Crystalline Solid | Hygroscopic |

| Melting Point | 109–111 °C | Sharp melting point indicates high purity |

| Boiling Point | 151–152 °C (at 10 mmHg) | Thermally stable under standard synthesis conditions |

| pKa (25 °C) | 8.80 | Effective buffering range: pH 7.8 – 9.7 |

| Solubility | >250 g/100 mL (Water) | Highly soluble; also soluble in lower alcohols |

| pH (0.1 M aq) | ~10.8 | Highly alkaline in native state; requires titration |

Mechanism of Action

Biological Buffering (The Ammediol System)

AMPD functions as a cationic buffer. In its protonated form (

Synthetic Utility: The Oxazoline Cyclization

In organic synthesis, AMPD reacts with carboxylic acids or nitriles to form 2-oxazolines . The mechanism involves an initial condensation to an amide, followed by a dehydrative cyclization. The gem-dimethyl/hydroxymethyl substitution at the 4-position of the resulting oxazoline ring provides steric bulk, which is crucial for:

-

Chiral Ligand Synthesis: Precursor to "BOX" and "PyBOX" ligands used in asymmetric catalysis.

-

Prodrug Design: Modulating solubility and lipophilicity of carboxylic acid drugs.

Visualizations

Figure 1: Buffer Equilibrium & Oxazoline Synthesis Pathway

Caption: Figure 1 illustrates the dual utility of AMPD: reversible protonation in biological buffering (left, green) and irreversible cyclodehydration to form oxazolines in organic synthesis (right, red).

Experimental Protocols

Protocol A: Preparation of 0.1 M AMPD Buffer (pH 8.8)

Application: Electrophoresis (isotachophoresis), Enzyme Assays.

Reagents:

-

AMPD (CAS 115-69-5): 10.51 g

-

1.0 M Hydrochloric Acid (HCl)

-

Deionized Water (18.2 MΩ·cm)

Procedure:

-

Dissolution: Weigh 10.51 g of AMPD and dissolve in approx. 800 mL of deionized water in a 1 L beaker. Stir until completely clear.

-

pH Adjustment: Place a calibrated pH probe into the solution. The initial pH will be ~10.8.

-

Titration: Slowly add 1.0 M HCl while stirring. The pH will drop slowly as it approaches the pKa (8.8).

-

Note: As the solution warms during neutralization, allow it to cool to 25°C before final adjustment, as pKa is temperature-dependent (

).

-

-

Final Volume: Once pH 8.8 is reached, transfer to a volumetric flask and dilute to exactly 1.0 L with deionized water.

-

Sterilization: Filter through a 0.22 µm PES membrane. Store at 4°C (Stable for 6 months).

Protocol B: Synthesis of 4-Hydroxymethyl-4-methyl-2-phenyl-2-oxazoline

Application: Synthesis of chiral building blocks or protecting group installation.

Reagents:

-

AMPD (10 mmol, 1.05 g)

-

Benzoic Acid (10 mmol, 1.22 g)

-

Toluene (50 mL)

-

Catalyst: Triflic Acid (TfOH) (0.5 mmol, 5 mol%) or simply thermal reflux with Dean-Stark trap.

Procedure (Dean-Stark Thermal Method):

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add AMPD, Benzoic Acid, and Toluene to the flask.

-

Reflux: Heat the mixture to reflux (110°C). The reaction proceeds via azeotropic removal of water.

-

Observation: Water droplets will collect in the trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

-

-

Workup: Cool to room temperature. The solvent is removed under reduced pressure.[1][2]

-

Purification: The residue is purified via flash column chromatography (Silica gel, EtOAc/Hexane 1:1) or recrystallization from Et2O/Hexane.

-

Yield: Typical isolated yield is 75–85%.

-

Product Identity: 4-hydroxymethyl-4-methyl-2-phenyl-2-oxazoline. The free hydroxyl group remains available for further functionalization.

-

Safety & Handling (MSDS Summary)

-

Hazards: AMPD is classified as an Irritant (Xi) .

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling: Use standard PPE (Gloves, Safety Goggles). When handling the solid powder, use a dust mask to avoid inhalation.

-

Storage: Hygroscopic. Store in a tightly sealed container in a cool, dry place. Desiccated storage is recommended for analytical standards.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8104, 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

-

Garg, P., et al. (2014).[3][4] Copper-Catalyzed Synthesis of 2-Substituted Oxazolines from Nitriles and Aminoalcohols. Journal of Organic Chemistry. Retrieved from [Link]

-

Reach Devices. (n.d.). Biological Buffers for Anion-Exchange Chromatography with pKa Calculator. Retrieved from [Link]

Sources

AMPD (2-amino-2-methyl-1,3-propanediol): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-amino-2-methyl-1,3-propanediol (AMPD), a versatile amino alcohol buffer. It details the fundamental physicochemical properties of AMPD, including its chemical structure and molecular weight, and delves into its practical applications in scientific research and pharmaceutical development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical knowledge and practical insights to effectively utilize AMPD in their work. We will examine the rationale behind its selection for specific applications, provide a detailed experimental protocol, and discuss its advantages and limitations compared to other common biological buffers.

Introduction: The Critical Role of pH Control in Biological Systems

The precise control of pH is paramount in biological research and pharmaceutical formulation.[1] Most biological processes are pH-dependent, and even minor fluctuations can significantly impact the structure, function, and stability of proteins, enzymes, and other biomolecules.[2] Buffers are essential tools that resist changes in pH, ensuring a stable environment for experiments and product formulations.[1]

While classic buffers like phosphates and carbonates have been widely used, they possess certain limitations, such as a tendency to precipitate with divalent cations or a buffering range that is not always optimal for physiological conditions. This has led to the development and adoption of a range of synthetic biological buffers, including amino alcohol buffers like AMPD. These buffers often offer advantages such as improved solubility, a more suitable pKa for specific applications, and potentially less interference with biological reactions. This guide will focus on the unique characteristics and applications of AMPD, providing a detailed understanding of its utility in the modern laboratory and in the development of stable and effective pharmaceutical products.

Physicochemical Properties of AMPD

A thorough understanding of a buffer's physicochemical properties is the foundation for its effective application. AMPD is a primary amino alcohol with a structure that imparts its characteristic buffering capabilities.

Chemical Structure and Molecular Formula

AMPD, also known as 1,1-Di(hydroxymethyl)ethylamine or Ammediol, has the chemical structure illustrated below.[3] Its molecular formula is C₄H₁₁NO₂.[4]

Molecular Weight

The molecular weight of AMPD is 105.14 g/mol .[3][4]

| Property | Value | Source(s) |

| Synonyms | 2-Amino-2-methyl-1,3-propanediol, Ammediol | [3] |

| Molecular Formula | C₄H₁₁NO₂ | [4] |

| Molecular Weight | 105.14 g/mol | [3][4] |

| pKa (at 25°C) | 8.8 | |

| Useful pH Range | 7.8 - 9.7 | |

| Appearance | White crystalline solid | [3] |

| Solubility in Water | High (250 g in 100 mL at 20°C) | [3] |

Mechanism of Buffering Action

AMPD, as an amino alcohol, owes its buffering capacity to the presence of a primary amine group. In aqueous solution, this amine group can accept a proton (H⁺) to form a protonated amine (-NH₃⁺), or the protonated form can donate a proton to revert to the neutral amine (-NH₂). This equilibrium is what allows AMPD to resist changes in pH when an acid or base is added to the solution.

The buffering action is most effective around its pKa of 8.8, where the concentrations of the protonated and unprotonated forms are approximately equal. The addition of acid will be neutralized by the unprotonated amine, while the addition of a base will be neutralized by the protonated amine, thus maintaining a relatively stable pH.

Caption: Buffering mechanism of AMPD.

Applications in Research and Drug Development

AMPD's buffering range in the alkaline region makes it a valuable tool in a variety of scientific applications.

Enzyme Assays

Many enzymes exhibit optimal activity in alkaline conditions. AMPD is frequently used as a buffer in kinetic assays for enzymes such as alkaline phosphatase. Its ability to maintain a stable pH in the optimal range for these enzymes is crucial for obtaining accurate and reproducible kinetic data.

Electrophoresis

AMPD is also utilized as a component in buffer systems for SDS-gradient gel electrophoresis, which is a technique used to separate polypeptides within a molecular weight range of 1,500 to 100,000.[4] In this context, it helps to maintain the pH of the running buffer, which is critical for the proper migration and separation of proteins.

Pharmaceutical and Cosmetic Formulations

In the pharmaceutical and cosmetic industries, AMPD serves as a buffering agent and stabilizer.[5] Its high water solubility and ability to maintain pH make it a suitable excipient in various formulations, including creams, lotions, and potentially injectable drug products.[3][5] It can contribute to the stability of active pharmaceutical ingredients (APIs) that are sensitive to pH changes.[5] While specific data on AMPD in lyophilized protein formulations is not abundant in readily available literature, its properties as a buffer suggest it could be considered in the development of such formulations, provided its compatibility with the protein and other excipients is established.[6]

Experimental Protocol: Kinetic Assay of Alkaline Phosphatase using AMPD Buffer

This protocol provides a general framework for determining the activity of alkaline phosphatase using AMPD buffer and a chromogenic substrate, p-nitrophenyl phosphate (pNPP).

Materials:

-

AMPD (2-amino-2-methyl-1,3-propanediol)

-

Hydrochloric acid (HCl) for pH adjustment

-

p-Nitrophenyl phosphate (pNPP)

-

Alkaline Phosphatase (enzyme solution)

-

Spectrophotometer capable of reading at 405 nm

-

Cuvettes

-

Pipettes and tips

-

Deionized water

Procedure:

-

Preparation of 0.2 M AMPD Buffer (pH 9.5):

-

Dissolve 2.103 g of AMPD in approximately 80 mL of deionized water.

-

Adjust the pH to 9.5 at 25°C by slowly adding 1 M HCl while monitoring with a calibrated pH meter.

-

Bring the final volume to 100 mL with deionized water.

-

Store the buffer at 4°C.

-

-

Preparation of Substrate Solution:

-

Prepare a stock solution of pNPP (e.g., 10 mM) in the 0.2 M AMPD buffer. The exact concentration may need to be optimized based on the specific enzyme and experimental conditions.

-

-

Enzyme Assay:

-

Set the spectrophotometer to 405 nm and equilibrate the temperature to the desired reaction temperature (e.g., 37°C).

-

In a cuvette, add the appropriate volume of pre-warmed AMPD buffer and pNPP substrate solution.

-

Initiate the reaction by adding a small, predetermined volume of the alkaline phosphatase enzyme solution.

-

Mix the contents of the cuvette quickly and gently.

-

Immediately begin recording the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 405 nm versus time.

-

Determine the initial linear rate of the reaction (ΔAbs/min).

-

Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔAbs/min) * V_total / (ε * l * V_enzyme)), where ε is the molar extinction coefficient of p-nitrophenol at 405 nm, l is the path length of the cuvette, V_total is the total reaction volume, and V_enzyme is the volume of enzyme solution added.

-

Caption: Workflow for an enzyme kinetic assay using AMPD buffer.

Advantages and Limitations of AMPD Buffer

The selection of a buffer should always be a considered decision based on the specific requirements of the experiment or formulation.

Advantages:

-

Alkaline Buffering Range: With a pKa of 8.8, AMPD is an excellent choice for applications requiring stable pH in the range of 7.8 to 9.7.

-

High Solubility: Its high solubility in water makes it easy to prepare concentrated stock solutions.[3]

Limitations:

-

Temperature-Dependent pKa: Like other amine-based buffers such as Tris, the pKa of AMPD is sensitive to temperature changes. It is crucial to adjust the pH of the buffer at the temperature at which it will be used.

-

Potential for Interaction with Aldehydes and Ketones: The primary amine group in AMPD can potentially react with aldehydes and ketones, which could be a consideration in certain experimental setups.

-

Limited Buffering Capacity below pH 7.8: AMPD is not a suitable buffer for experiments requiring pH control in the neutral or acidic range.

Conclusion

AMPD (2-amino-2-methyl-1,3-propanediol) is a valuable and versatile buffer for researchers and formulation scientists. Its distinct physicochemical properties, particularly its alkaline buffering range and high water solubility, make it well-suited for a variety of applications, from enzyme kinetics to its use as an excipient in pharmaceutical and cosmetic products. By understanding its mechanism of action, advantages, and limitations, scientists can effectively leverage AMPD to maintain the stringent pH control necessary for reproducible and reliable results in their research and to develop stable and effective product formulations. As with any reagent, a thorough evaluation of its compatibility with the specific biological system or formulation is essential for optimal performance.

References

-

Gupta, A. (2013). Stability Constant and Thermodynamic Parameters Determination of A Semi-synthetic Penicillin Derivative with Various Bivalent Metal Ions (Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Sn2+, Hg2+ and Pb2+): A Potentiometric Study. International Research Journal of Pure and Applied Chemistry, 3(4), 441-448. [Link]

- Google Patents. (n.d.). EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.

-

Patil, C. D., et al. (2025, January 1). Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. ResearchGate. Retrieved from [Link]

-

Patil, C. D., et al. (2025, January 5). Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. PubMed. Retrieved from [Link]

- Clarke, M. J., & Martell, A. E. (1991). Potentiometric Determination of Aminal Stability Constants. Inorganica Chimica Acta, 190(1), 37-43.

-

DrugFuture. (n.d.). 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay? Retrieved from [Link]

-

bioWORLD. (n.d.). AMPD Buffer 0.2M, pH 9.5 (115-69-5). Retrieved from [Link]

- Patil, C. D., et al. (2024, November 25). Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. International Journal of Pharmaceutics, 124974.

- Wang, W. (2005). Strategies for Rapid Development of Liquid and Lyophilized Antibody Formulations.

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

- Aljahdali, M. S. (2013). Potentiometric determination of stability constants and thermodynamic data for ternary Cd(II) complexes with 2-aminomethyl benzimidazole and some amino acids. European Journal of Chemistry, 4(3), 226-234.

-

G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

-

BioProcess International. (2022, October 18). Buffer Design for Biopharmaceutical Processes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

- Rasayan J. Chem. (2022). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. 15(2).

-

ResearchGate. (2025, January 23). How can I prepare 1M AMPD-TRIS buffer; pH 9.0? Retrieved from [Link]

-

BioProcess International. (2017, February 13). Buffers in Biologics Manufacturing. Retrieved from [Link]

- COMPLEX STABILITY IN AQUEOUS SOLUTION OF METAL IONS (CU , ZN , AND MN ) WITH PYROCATECHUIC ACID LIGAND. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5).

-

BioPharm International. (2020, November 12). The Importance of Buffers in Downstream Processing. Retrieved from [Link]

Sources

2-Amino-2-methyl-1,3-propanediol (AMPD): Technical Guide to Nomenclature, Trade Names, and Applications

Executive Summary & Core Identity

2-Amino-2-methyl-1,3-propanediol (AMPD) is a primary amine-diol used extensively as a biological buffer, a pharmaceutical intermediate, and a neutralizing agent in personal care formulations.[1][2] It is structurally distinct from its analogs Tromethamine (Tris) and 2-Amino-2-methyl-1-propanol (AMP) , a distinction critical for researchers to avoid formulation errors.

This guide provides a definitive mapping of AMPD’s synonyms, commercial trade names, and technical grades to ensure procurement accuracy and experimental reproducibility.

Chemical Identity[1][3][4][5]

-

IUPAC Name: 2-Amino-2-methylpropane-1,3-diol[1][2][3][5][6][7][8][10]

-

pKa (at 25°C): 8.8 (Buffer range: 7.8 – 9.7)

Nomenclature Matrix: Synonyms & Acronyms

In technical literature and supplier databases, AMPD appears under various aliases. The table below categorizes these names to facilitate database searching and inventory management.

| Category | Name / Synonym | Context / Usage |

| Standard Acronym | AMPD | Universal abbreviation in research and industry. |

| Common Name | Ammediol | Frequently used in electrophoresis protocols (e.g., "Ammediol-Glycine buffer"). |

| IUPAC Variants | 2-Amino-2-methylpropane-1,3-diol | The preferred IUPAC name.[7][10] |

| 1,3-Propanediol, 2-amino-2-methyl- | Inverted indexing name (CAS style).[1][3][4][5][6][8][11][12] | |

| Chemical Aliases | Aminoglycol | Generic term; less precise but occasionally used. |

| Isobutandiol-2-amine | Descriptive of the carbon skeleton structure.[1][5][6][10] | |

| 1,1-Di(hydroxymethyl)ethylamine | Structural description emphasizing the ethylamine core.[1][2][5][8] | |

| Obscure/Historical | Gentimon | Rare/Historical trade reference; largely obsolete. |

| INCI Name | Aminomethyl Propanediol | Mandatory for cosmetic and personal care labeling. |

Critical Note: Do not confuse AMPD with AMP (2-Amino-2-methyl-1-propanol, CAS 124-68-5). AMP lacks one hydroxyl group and has significantly different solubility and buffering properties.

Commercial Landscape: Trade Names & Grades

The "Trade Name" of AMPD often depends on the intended application (Industrial vs. Personal Care vs. Reagent). The primary global manufacturer of the nitroalkane-derived chemistry is Advancion (formerly ANGUS Chemical Company) .

A. Industrial & Personal Care (Bulk/Process)

These trade names are used in manufacturing, cosmetics, and large-scale buffer preparation.

| Manufacturer | Trade Name | Grade / Specificity |

| Advancion | AMPD™ | Standard industrial grade. Used for synthesis and neutralization. |

| Advancion | AMPD™ ULTRA PC | Personal Care (PC) grade. High purity, low odor, compliant with cosmetic regulations (low secondary amine content). |

| Advancion | AMPD™ Wafer | Solid form (crystalline mass) for ease of handling in specific manufacturing setups. |

B. Laboratory & Reagent (Research)

Reagent suppliers often use the chemical name or the common synonym "Ammediol."[13]

-

Sigma-Aldrich (Merck): Sells under the name Ammediol or 2-Amino-2-methyl-1,3-propanediol .

-

Grade:BioUltra (≥99.5%) for molecular biology.

-

Grade:ReagentPlus (≥99%) for general synthesis.

-

-

Thermo Scientific (Chemicals): Formerly Acros Organics , typically listed simply as 2-Amino-2-methyl-1,3-propanediol .[5]

-

TCI Chemicals: Listed as 2-Amino-2-methyl-1,3-propanediol (Product Code A0332).

Technical Context: Why Nomenclature Matters

Understanding the specific grade and synonym is vital for "Expertise & Experience" in experimental design.

Electrophoresis (The "Ammediol" System)

In SDS-PAGE and Isotachophoresis, AMPD is often referred to as Ammediol . It is used as a trailing ion or buffer component to resolve proteins in the pH 8.8–9.5 range.

-

Why use it? It provides a high pH environment without the high ionic strength penalties of some other buffers, allowing for sharper resolution of specific molecular weight bands (1.5 – 100 kDa).

Cosmetic Neutralization (The "ULTRA PC" Grade)

Formulators use AMPD ULTRA PC to neutralize fatty acids (e.g., stearic acid) in mascaras and eye creams.

-

Why use it? Unlike Triethanolamine (TEA), AMPD has a better safety profile regarding nitrosamine formation and provides a "softer" crystalline structure in stearate soaps, preventing graininess in pearlescent products.

Synthetic Intermediate

AMPD is a precursor for Oxazolines . The 1,3-diol structure allows for cyclization with carboxylic acids.

-

Protocol Insight: When searching for precursors in SciFinder or Reaxys, use the CAS 115-69-5 rather than trade names to capture all synthetic methodologies.

Visualizing the Ecosystem

The following diagrams illustrate the nomenclature hierarchy and the application flow, ensuring clarity in how these terms relate.

Diagram 1: Nomenclature Hierarchy

Caption: Hierarchical mapping of AMPD identifiers, linking the CAS registry number to its various industrial and scientific aliases.

Diagram 2: Commercial & Application Flow

Caption: Flowchart demonstrating how synthesis routes diverge into specific commercial grades (Trade Names) tailored for distinct end-use applications.

References

-

Advancion (formerly ANGUS). AMPD™ Technical Data Sheet & Product Information. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1531: 2-Amino-2-methyl-1,3-propanediol. Retrieved from

-

Sigma-Aldrich (Merck). Product Specification: 2-Amino-2-methyl-1,3-propanediol (Ammediol). Retrieved from

-

Cosmetics & Toiletries. Ingredient Profile: Aminomethyl Propanediol (AMPD). Retrieved from

-

Thermo Scientific Chemicals. 2-Amino-2-methyl-1,3-propanediol (99%).[5][8] Retrieved from

Sources

- 1. nama-group.com [nama-group.com]

- 2. CAS RN 115-69-5 | Fisher Scientific [fishersci.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-Amino-2-methyl-1,3-propanediol | 115-69-5 [chemicalbook.com]

- 5. 2-Amino-2-methyl-1,3-propanediol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. angenesci.com [angenesci.com]

- 7. 2-AMINO-2-METHYLPROPANE-1,3-DIOL | CAS 115-69-5 [matrix-fine-chemicals.com]

- 8. CAS RN 115-69-5 | Fisher Scientific [fishersci.se]

- 9. cenmed.com [cenmed.com]

- 10. 2-Amino-2-methyl-1,3-propanediol, 99+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 11. You are being redirected... [bio-world.com]

- 12. buffersandreagents.com [buffersandreagents.com]

- 13. 2-Amino-2-Methyl-1,3-Propanediol (AMPD) at Attractive Price - High Purity 99% [nacchemical.com]

Technical Whitepaper: Comparative Analysis of Aminomethyl Propanol (AMP) and Ammediol (AMPD)

Executive Summary

In the precise world of buffer formulation and drug development, the choice between 2-Amino-2-methyl-1-propanol (AMP) and 2-Amino-2-methyl-1,3-propanediol (Ammediol/AMPD) is often erroneously treated as interchangeable due to their structural similarities. However, these two alkanolamines exhibit distinct thermodynamic behaviors, pKa profiles, and phase properties that dictate their suitability for specific applications.

This guide dissects the molecular architecture of both compounds, providing a decision-making framework for researchers selecting between the "Mono-ol" (AMP) and the "Diol" (Ammediol).

Part 1: Physicochemical Architecture

The fundamental difference lies in the hydroxylation of the carbon skeleton. AMP possesses a single hydroxyl group, imparting significant lipophilic character and volatility. Ammediol possesses two hydroxyl groups, shifting the molecule toward high hydrophilicity and solid-phase stability.

Structural Comparison

-

AMP (Mono-ol): A sterically hindered primary amine with significant organic solubility. It exists as a liquid (or low-melting solid) and is highly effective at emulsifying hydrophobic moieties.

-

Ammediol (Diol): Structurally analogous to Tris buffer but with a methyl group replacing one hydroxymethyl group. The additional hydroxyl group creates a rigid crystalline lattice, resulting in a high melting point solid.

Quantitative Property Matrix

| Feature | AMP (Aminomethyl Propanol) | Ammediol (AMPD) |

| CAS Registry | 124-68-5 | 115-69-5 |

| Formula | ||

| Molecular Weight | 89.14 g/mol | 105.14 g/mol |

| pKa (at 25°C) | 9.7 | 8.8 |

| Buffering Range | pH 9.0 – 10.5 | pH 7.8 – 9.7 |

| Physical State | Liquid / Low-melting solid (MP ~30°C) | Crystalline Solid (MP ~110°C) |

| Hygroscopicity | High (often sold as 95% aq.[1] solution) | Moderate |

| Volatility | Moderate (evaporates from films) | Low (Non-volatile) |

Part 2: Thermodynamic & Functional Logic

The pKa Divergence & Buffer Selection

The most critical operational difference is the pKa shift .

-

AMP (pKa 9.7): Ideal for high-pH applications, such as alkaline phosphatase assays, carbon capture (CO2 absorption), and neutralizing acidic resins in latex paints.

-

Ammediol (pKa 8.8): Bridges the gap between Tris (pKa 8.1) and AMP.[2][3][4][5][6][7][8] It is the superior choice for electrophoresis buffers (e.g., isotachophoresis) where a pH near 9.0 is required without the high alkalinity of AMP.

Temperature Dependence ( )

Both molecules are primary amines, meaning their ionization is highly sensitive to temperature.

-

Mechanism: The deprotonation reaction (

) is endothermic. As temperature rises, pKa drops significantly (approx. -0.02 to -0.03 pH units/°C). -

Implication: A buffer prepared at pH 9.0 at 25°C using AMP will shift to approximately pH 9.25 at 4°C. Failure to account for this coefficient is a primary source of experimental error in cold-room protein purification.

Impurity Profile & Enzyme Inhibition

Expert Insight: Commercial grades of AMP often contain trace impurities (substituted ethylenediamines) formed during synthesis.

-

Risk: These impurities can chelate Zinc (

) and Magnesium ( -

Consequence: In enzymatic assays dependent on these cofactors (e.g., Alkaline Phosphatase), low-grade AMP can cause artificial inhibition. Ammediol, typically synthesized and purified via crystallization (due to its high MP), often presents a cleaner impurity profile for sensitive enzymatic work.

Part 3: Decision Logic & Visualization

Selection Framework

Use the following logic flow to determine the correct agent for your formulation.

Caption: Decision matrix for selecting AMP vs. Ammediol based on pH targets and physical state requirements.

Part 4: Experimental Protocol

Protocol: Temperature-Compensated Buffer Preparation

Objective: Prepare a 0.1 M Ammediol Buffer at pH 9.0 (at 25°C) with <0.02 pH error.

Materials:

-

Ammediol (High Purity, Crystalline).

-

6N HCl (Titrant).

-

Calibrated pH Meter (3-point calibration: pH 7, 10, and 12).

-

Temperature Probe.

Workflow:

-

Molarity Calculation: Calculate mass for 0.1 M solution.

-

Dissolution: Dissolve the calculated mass in 80% of the final volume of Type I ultrapure water.

-

Note: Ammediol dissolves endothermically; the solution may cool down.

-

-

Thermal Equilibration (CRITICAL): Place the beaker in a water bath set to 25°C . Allow the solution to reach exactly 25°C.

-

Reasoning: Adjusting pH while the solution is cold (e.g., 20°C) will result in a final pH that is incorrect when the buffer warms to room temperature.

-

-

Titration: While stirring, add 6N HCl dropwise.

-

Target: pH 9.00 ± 0.01.

-

Caution: As pKa is approached, buffering capacity increases; addition of acid will cause smaller pH changes.

-

-

Volume Adjustment: Transfer to a volumetric flask and bring to volume with water.

-

Filtration: Filter through a 0.22 µm PES membrane.

-

Validation: Re-check pH after filtration (some membranes can leach acidic/basic extractables).

-

Part 5: Toxicology & Regulatory Profile

| Parameter | AMP | Ammediol |

| Skin Penetration | Moderate. Can penetrate stratum corneum. | Low. Hydrophilicity limits lipid bilayer transit. |

| Nitrosamine Risk | Low. Primary amine. However, do not mix with nitrosating agents (nitrites) as trace secondary amine impurities may react. | Low. Primary amine.[9] Same precautions apply. |

| GHS Classification | H315 (Skin Irritant), H319 (Eye Irritant), H412 (Aquatic Chronic). | H315, H319, H335 (Respiratory Irritant).[10][11] |

| Cosmetic Status | Safe up to 2% (CIR Expert Panel).[7][12] Used as neutralizer.[3][5] | Safe up to 1% (CIR Expert Panel).[3] |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol. Retrieved from [Link][2]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1531, 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR). Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol. International Journal of Toxicology. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 2-amino-2-methylpropanol. Retrieved from [Link]

-

Rej, R., et al. (1972). An impurity in the buffer 2-amino-2-methyl-1-propanol, which correlates with depression of measured alkaline phosphatase activity. Clinical Chemistry. Retrieved from [Link]

Sources

- 1. 2-アミノ-2-メチル-1,3-プロパンジオール BioUltra, ≥99.5% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Aminomethyl propanol - Wikipedia [en.wikipedia.org]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. 2-氨基-2-甲基-1-丙醇 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. AMP-95™ Multifunctional Amino Alcohol [advancionsciences.com]

- 6. wjpsonline.com [wjpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-2-methyl-1-propanol CAS#: 124-68-5 [m.chemicalbook.com]

- 9. 2-Amino-2-methyl-1,3-propanediol, ≥99.5% (NT) (115-69-5) - 2-Amino-2-methyl-1,3-propanediol, ≥99.5% (NT) Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Profiling and Applications of AMPD Buffer: A Technical Guide

Executive Summary

2-Amino-2-methyl-1,3-propanediol (AMPD) is a highly specialized, zwitterionic-like biological buffer widely utilized in advanced biochemical and molecular biology applications. As a structural derivative of propanediol featuring a primary amine group, AMPD provides robust buffering capacity in the alkaline range. This technical guide provides an in-depth mechanistic analysis of its thermodynamic properties—specifically focusing on its exact pKa value at 25°C—and outlines field-proven methodologies for its preparation and integration into self-validating experimental workflows.

Physicochemical Properties & Thermodynamic Constants

The core utility of AMPD lies in its specific thermodynamic profile. The protonation state of its primary amine dictates its buffering capacity, while its hydroxyl groups ensure compatibility with biological systems.

-

pKa Value: At standard ambient temperature (25°C), the pKa of AMPD is strictly established at 8.8 [1][2].

-

Buffering Range: Following the Henderson-Hasselbalch equation (

), AMPD is highly effective within a pH range of 7.8 to 9.7 [3][4]. -

Solubility and Biocompatibility: AMPD exhibits exceptional aqueous solubility, dissolving up to 2500 g/L at 20°C[1]. The presence of dual hydroxyl groups prevents the molecule from readily permeating lipid bilayers, ensuring that it does not disrupt intracellular compartmentalization when used in complex cellular assays.

Table 1: Quantitative Physicochemical Specifications of AMPD

| Parameter | Specification | Reference |

| IUPAC Name | 2-Amino-2-methylpropane-1,3-diol | [5] |

| Molecular Weight | 105.14 g/mol | [3][4] |

| CAS Number | 115-69-5 | [1][3] |

| pKa (at 25°C) | 8.8 | [1][2] |

| Useful pH Range | 7.8 – 9.7 | [2][4] |

| Aqueous Solubility | 2500 g/L (at 20°C) | [1][3] |

| Melting Point | 100 – 110 °C | [3][4] |

| Boiling Point | 151 °C (at 10 mmHg) | [3][4] |

Mechanistic Role in Biochemical Assays

As an Application Scientist, I emphasize that AMPD is not a general-purpose buffer; it is strategically selected for assays requiring precise alkaline control and specific ionic mobilities.

-

Alkaline Phosphatase (ALP) Assays: ALP enzymes require a highly basic environment to catalyze the dephosphorylation of substrates. AMPD maintains the optimal alkaline pH without acting as a competitive inhibitor, ensuring maximum reaction velocity (

)[1][2]. -

Electrophoretic Separations: In SDS-gradient polyacrylamide gel electrophoresis (PAGE), AMPD acts as a critical buffer component for separating complex polypeptide mixtures ranging from 1,500 to 100,000 Daltons[4][6].

-

Isotachophoresis (ITP): AMPD is frequently employed as a spacer ion. Its specific charge-to-mass ratio allows it to position itself between leading and trailing ions, facilitating the high-resolution concentration and selective separation of ionic analytes[2][4].

Primary biochemical applications leveraging the alkaline buffering capacity of AMPD.

Experimental Methodologies: Self-Validating Protocols

Buffer preparation is a thermodynamic exercise, not just a volumetric one. The following protocol for a 0.2 M AMPD Buffer (pH 8.8) incorporates causality and self-validation at every critical juncture to ensure absolute scientific integrity.

Volumetric Preparation of 0.2 M AMPD Buffer (pH 8.8) at 25°C

Materials Required:

-

AMPD Solid (Purity

99%)[2] -

Ultrapure Water (18.2 M

cm) -

1.0 M HCl (Titrant)

-

Calibrated pH meter with an Automatic Temperature Compensation (ATC) probe

Step-by-Step Procedure:

-

Mass Calculation & Dissolution: Weigh exactly 21.03 g of AMPD solid (MW: 105.14 g/mol ) to prepare 1 Liter of 0.2 M solution[3][4]. Transfer to a sterile glass beaker and add 800 mL of ultrapure water. Stir until completely dissolved.

-

Causality: Dissolving the solid in 80% of the final volume allows sufficient room for the titrant and final volume adjustment without altering the target molarity.

-

-

Thermodynamic Equilibration (Critical Step): Place the solution in a water bath and equilibrate it to exactly 25.0°C .

-

Causality: The pKa of amine-based buffers is highly temperature-dependent (

). Calibrating the pH at room temperature fluctuations (e.g., 20°C) will result in a significantly different protonation ratio, leading to a pH shift when the buffer is utilized in a 25°C downstream assay.

-

-

Titration: Insert the pH probe. Slowly titrate with 1.0 M HCl dropwise until the pH reaches exactly 8.8. Do not overshoot.

-

Causality: Overshooting the target pH and backtracking with a base (e.g., NaOH) introduces extraneous Na

and Cl

-

-

Final Volume Adjustment: Transfer the solution to a Class A volumetric flask and bring the final volume to exactly 1000 mL with ultrapure water.

-

Sterile Filtration: Filter the buffer through a 0.22

m PES membrane to remove particulate matter and microbial contaminants.

Step-by-step workflow for precise preparation and self-validation of AMPD buffer.

Quality Control & Self-Validation System

To ensure the protocol acts as a self-validating system, perform the following checks post-preparation:

-

Post-Dilution pH Check: After adjusting the volume to 1 L, take a 10 mL aliquot and re-measure the pH at 25°C. A deviation of

pH units indicates that volumetric dilution shifted the activity coefficients, requiring a slight adjustment. -

Spectrophotometric Purity Check: Measure the UV absorbance of the final buffer. Pure AMPD should exhibit an absorbance (

) of

References

-

2-Amino-2-methyl-1,3-propanediol | 115-69-5 - ChemicalBook. 1

-

AMPD Buffer 0.2M pH 7.5 - Buffers and Reagents.6

-

2-Amino-2-methyl-1,3-propanediol CAS:115-69-5 - Jinan Future Chemical Co.,Ltd. 3

-

SIGMA 2-Amino-2-methyl-1,3-propanediol, =99% - Thomas Scientific. 2

-

AMPD Buffer 0.2M, pH 9.5 (115-69-5) - bioWORLD.4

-

2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531 - PubChem.5

Sources

- 1. 2-Amino-2-methyl-1,3-propanediol | 115-69-5 [chemicalbook.com]

- 2. thomassci.com [thomassci.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. You are being redirected... [bio-world.com]

- 5. 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. buffersandreagents.com [buffersandreagents.com]

2-(Aminomethyl)-2-methylpropane-1,3-diol safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 2-(Aminomethyl)-2-methylpropane-1,3-diol

Introduction: A Proactive Approach to Safety

2-(Aminomethyl)-2-methylpropane-1,3-diol, commonly known in laboratory settings by its synonyms AMPD or Ammediol, is a versatile amino alcohol.[1][2] Its utility in research and development is significant, primarily serving as a biological buffer, for instance, in SDS-gradient gel electrophoresis systems and for the determination of alkaline phosphatase activity.[3] It also finds use as an intermediate in various chemical syntheses.[4][5] However, its chemical nature as a primary amine and a diol necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. It is designed for researchers, scientists, and drug development professionals, providing a deeper, field-proven perspective on the causality behind safety protocols. By understanding the "why" behind each recommendation, scientific staff can cultivate a proactive safety culture, minimizing risk and ensuring experimental integrity.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is the recognition of the compound's physical and chemical properties. These characteristics influence its behavior in the laboratory environment, from storage to its reaction potential.

The structure of 2-(Aminomethyl)-2-methylpropane-1,3-diol, featuring a central quaternary carbon bonded to a methyl group, an amine group, and two hydroxymethyl groups, is key to its properties.

Caption: Chemical Structure of 2-(Aminomethyl)-2-methylpropane-1,3-diol.

Table 1: Physicochemical Properties of 2-(Aminomethyl)-2-methylpropane-1,3-diol

| Property | Value | Source |

| IUPAC Name | 2-amino-2-methylpropane-1,3-diol | [4] |

| Synonyms | AMPD, Ammediol, Aminoglycol | [2][4][5] |

| CAS Number | 115-69-5 | [1][3] |

| EC Number | 204-100-7 | [1][4] |

| Molecular Formula | C4H11NO2 | [1][4] |

| Molecular Weight | 105.14 g/mol | [1][4] |

| Appearance | Crystalline solid | [3] |

| pH | 10.5 - 11.5 (105.1 g/L solution at 25 °C) | [3] |

| Boiling Point | 151 °C at 10 mmHg | [3] |

| Solubility | 100 mg/mL in water | [3] |

| pKa | 8.8 at 25 °C | [3] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. Understanding these classifications is the first step in proactive risk mitigation. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system, with some sources also indicating it may be corrosive to metals.[1]

Table 2: GHS Hazard Classifications

| Hazard Class & Category | Hazard Statement | GHS Pictogram | Rationale and Implications |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2][6] | GHS07 (Exclamation Mark) | The alkaline nature of the amine group can disrupt the skin's acid mantle, leading to irritation. Prolonged or repeated contact should be avoided. |

| Serious Eye Damage / Eye Irritation (Category 1 or 2) | H318: Causes serious eye damage.[5] or H319: Causes serious eye irritation.[1][2] | GHS05 (Corrosion) or GHS07 (Exclamation Mark) | The high alkalinity and chemical nature can cause significant damage to the delicate tissues of the eye, potentially leading to irreversible effects. This dictates the mandatory use of robust eye protection. |

| STOT - Single Exposure (Category 3), Respiratory Irritation | H335: May cause respiratory irritation.[1][2][6] | GHS07 (Exclamation Mark) | As a crystalline solid, it can form dust.[1] Inhalation of this airborne dust can irritate the mucous membranes of the respiratory tract. This underscores the need for handling in well-ventilated areas. |

| Corrosive to Metals (Category 1) | H290: May be corrosive to metals.[1] | GHS05 (Corrosion) | While less of a direct personnel hazard, this indicates the need for proper storage containers and spatula selection to avoid contamination and degradation of equipment. |

Section 3: Exposure Control and Safe Handling Protocols

A self-validating system of protocols ensures that safety is built into the experimental workflow. The following sections detail the necessary controls and procedures for handling 2-(Aminomethyl)-2-methylpropane-1,3-diol.

Risk Assessment and Control Workflow

Before any procedure, a risk assessment is paramount. This workflow ensures all hazards are considered and controlled.

Caption: Workflow for Risk Assessment and Control Implementation.

Engineering Controls: The First Line of Defense

The primary route of exposure to be controlled is the inhalation of dust.[1] Therefore, all weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is a non-negotiable control measure. The rationale is simple: engineering controls remove the hazard at the source, providing a passive layer of protection that is not dependent on operator behavior.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense, essential for protecting against direct contact.

Step-by-Step PPE Protocol:

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] Due to the classification of "serious eye damage/irritation," standard safety glasses are insufficient. A full-face shield should be considered if there is a significant risk of splashing, such as when preparing concentrated solutions.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of contaminated gloves immediately after use.

-

Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of spills, a chemically impervious apron should be worn over the lab coat.

-

-

Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1]

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for large-scale operations, a P95 (US) or P1 (EU) particle respirator may be necessary.[1]

Safe Handling and Storage Procedures

Protocol for Handling:

-

Preparation: Designate a specific area within a fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, containers) is present before starting.

-

Weighing: To prevent dust formation, carefully scoop the crystalline solid. Avoid pouring it from a height, which can aerosolize the powder.

-

Dissolving: When preparing solutions, add the solid to the solvent (e.g., water) slowly while stirring to prevent clumping and splashing.

-

Housekeeping: Clean up any minor spills or dust immediately using appropriate methods (see Section 4.1).

Conditions for Safe Storage:

-

Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]

-

Store away from incompatible materials, such as strong oxidizing agents.[2]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Spill Management Protocol

For a small spill of solid material:

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

-

Don PPE: At a minimum, wear safety goggles, gloves, and a lab coat.

-

Contain and Clean: Do not use dry sweeping, as this will create dust. Instead, carefully pick up and arrange disposal without creating dust.[1] Moisten the material with a damp paper towel if necessary to prevent it from becoming airborne.

-

Collect Waste: Place the spilled material and all contaminated cleaning materials into a suitable, labeled, and closed container for disposal.[1]

-

Decontaminate: Wipe the spill area with soap and water.

-

Wash: Wash hands thoroughly after cleanup is complete.

First Aid Measures

Immediate and correct first aid is critical to minimizing harm from exposure.[1]

Table 3: Emergency First Aid Procedures

| Exposure Route | Action | Causality/Rationale |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6] | To remove the individual from the source of irritation and ensure adequate oxygenation. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][6] | To physically remove the irritant from the skin surface and dilute any remaining chemical, minimizing tissue damage. |

| Eye Contact | Immediately and cautiously rinse with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5][6] | The extended rinsing time is crucial to neutralize the alkalinity and wash away all particles to prevent serious, potentially permanent eye damage. |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] | Inducing vomiting could cause further damage to the esophagus. Rinsing dilutes the chemical in the mouth and throat. |

In all cases of significant exposure, show the Safety Data Sheet to the attending medical professional.[1]

Section 5: Disposal and Environmental Considerations

Responsible disposal is a critical component of the chemical lifecycle.

-

Waste Disposal: Unused product and contaminated materials should be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not allow the product to enter drains.[1]

-

Environmental Fate: The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[1] This suggests a lower long-term environmental hazard, though direct release into the environment should always be avoided.

Conclusion

2-(Aminomethyl)-2-methylpropane-1,3-diol is a valuable tool in the research and development arsenal. Its potential hazards are well-defined and manageable through a systematic approach to safety. By understanding the chemical's properties, adhering to a hierarchy of controls—from engineering solutions to meticulous personal protective equipment protocols—and being prepared for emergencies, researchers can handle this compound with confidence and safety. The principles outlined in this guide are designed to be integrated into standard laboratory practice, fostering an environment where scientific advancement and personal safety are mutually reinforcing.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1531, 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

-

2-AMINO-2-METHYL-1,3 PROPANEDIOL AR MSDS. (2016, April 20). Loba Chemie. [Link]

-

The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). (2018, April 17). Gantrade Corporation. [Link]

-

Moore, M. M. (2017, December 15). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18519501, 2-Amino-2-methylpropane-1,3-diol;propan-2-ol. Retrieved from [Link]

-

2-Amino-2-methyl-1,3-propanediol. (n.d.). Haz-Map. [Link]

-

2-Methyl-1,3-Propanediol (MP Diol). (n.d.). Relic Chemicals. [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. lobachemie.com [lobachemie.com]

- 3. 2-Amino-2-methyl-1,3-propanediol = 99 115-69-5 [sigmaaldrich.com]

- 4. 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

2-Amino-2-methyl-1,3-propanediol: Technical Monograph & Application Guide

Topic: 2-Amino-2-methyl-1,3-propanediol (AMPD) Format: Technical Monograph & Application Guide

Executive Summary

2-Amino-2-methyl-1,3-propanediol (AMPD), frequently referenced in the Merck Index as Ammediol , is a primary amine-diol widely utilized as a biological buffer and a versatile synthetic scaffold.[1][2][3] While often categorized alongside Tris (hydroxymethyl)aminomethane, AMPD possesses a distinct pKa (8.8) and solubility profile that makes it superior for specific alkaline-range protein separations and the synthesis of oxazoline-based pharmaceutical intermediates.

This guide moves beyond the static data of a standard monograph, providing researchers with actionable protocols for buffer preparation, synthetic pathways for drug development (specifically oxazoline formation), and critical handling parameters.

Physicochemical Profile

The following data consolidates standard monograph values with experimental constants required for stoichiometric calculations.

| Property | Value | Context |

| CAS Number | 115-69-5 | Universal Identifier |

| Synonyms | Ammediol; AMPD; 2-Amino-2-methylpropane-1,3-diol | Merck Index / Common Trade Names |

| Molecular Formula | C₄H₁₁NO₂ | MW: 105.14 g/mol |

| pKa (25°C) | 8.8 | Effective buffering range: 7.8 – 9.7 |

| Melting Point | 109°C – 111°C | High purity crystalline solid |

| Boiling Point | 151°C – 152°C | @ 10 mmHg (Vacuum distillation required) |

| Solubility (Water) | ~250 g / 100 mL (20°C) | Highly hygroscopic; exothermic dissolution |

| pH (0.1M aq) | 10.8 | Strongly alkaline in native solution |

Application I: Biological Buffering Systems

Context: AMPD is a critical component in high-pH anion exchange chromatography and isotachophoresis. Its pKa of 8.8 renders it suitable for the determination of alkaline phosphatase activity and as a spacer in SDS-PAGE systems where Tris (pKa 8.1) provides insufficient buffering capacity at higher pH levels.

Protocol: Preparation of 1.0 M Stock Buffer (pH 8.8)

Safety Note: AMPD is an irritant. Dissolution is exothermic.

-

Calculation: To prepare 1L of 1.0M stock, weigh 105.14 g of AMPD.

-

Dissolution: Add the solid to 750 mL of deionized water (18.2 MΩ·cm). Stir until fully dissolved. Note: Allow the solution to return to 25°C before pH adjustment, as pKa is temperature-dependent.

-

Titration: The native pH will be ~10.8. Titrate slowly with Concentrated HCl (typically 6N or 12N) to reach pH 8.8.

-

Critical Control Point: Do not overshoot. Back-titration with NaOH alters the ionic strength (adding Na+ ions), which may interfere with electrophoretic mobility.

-

-

Final Volume: Adjust volume to 1.0 L with deionized water.

-

Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave if precise pH is critical, as thermal degradation can occur.

Workflow Visualization: Buffer Preparation Logic

Figure 1: Critical workflow for AMPD buffer preparation ensuring ionic strength integrity.

Application II: Synthetic Chemistry (Drug Development)

Context: In medicinal chemistry, AMPD serves as a "gem-dimethyl" building block. It is a precursor for 4,4-dimethyl-2-oxazolines , a structural motif found in various bioactive compounds and chiral ligands. The gem-dimethyl effect (Thorpe-Ingold effect) provided by the methyl group at the C2 position enhances the stability of the resulting ring systems.

Mechanism: Oxazoline Formation

The synthesis typically involves the condensation of a carboxylic acid (or nitrile) with AMPD, followed by cyclodehydration.

-

Reagents: Carboxylic Acid (R-COOH), AMPD, Dehydrating agent (e.g., SOCl₂ or catalytic ZnCl₂).

-

Reaction Pathway:

-

Amide Formation: The amine group of AMPD attacks the carbonyl carbon, forming an N-(1,1-dimethyl-2-hydroxyethyl)amide.

-

Cyclization: Activation of the hydroxyl group leads to intramolecular attack by the amide oxygen, closing the ring to form the oxazoline.

-

Pathway Visualization: Oxazoline Synthesis

Figure 2: Synthetic pathway for converting AMPD into oxazoline scaffolds, utilizing the gem-dimethyl effect.

Advanced Application: Fingolimod Analogues

AMPD is structurally homologous to the headgroup of Fingolimod (FTY720) , a sphingosine 1-phosphate receptor modulator used in Multiple Sclerosis treatment.

-

Structure Note: Fingolimod is essentially a 2-substituted-2-amino-1,3-propanediol.[4]

-

Research Utility: Researchers synthesizing FTY720 analogues often use AMPD or its derivatives to introduce the polar headgroup, utilizing the 1,3-diol functionality to mimic the sphingosine backbone.

Safety & Handling (Self-Validating Protocols)

To ensure experimental integrity and safety, the following handling protocols must be observed.

-

Hygroscopicity Check: AMPD is hygroscopic.[5] Before weighing for precise stoichiometry (e.g., buffer prep), dry the reagent in a vacuum desiccator over P₂O₅ for 24 hours. Validation: If clumps are visible, water content is high, and molarity calculations will be erroneous.

-

Nitrosamine Warning: While AMPD is a primary amine, avoid storage or reaction with strong nitrosating agents (e.g., nitrites) to prevent the formation of trace carcinogenic nitrosamines if secondary amine impurities are present.

-

Storage: Store at room temperature (15-30°C) in tightly sealed containers.

References

-

O'Neil, M.J., et al. (2013).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition.[1] Royal Society of Chemistry.[1] (Monograph: Ammediol).[1][6][7]

-

Sigma-Aldrich. (n.d.). 2-Amino-2-methyl-1,3-propanediol Product Specification & MSDS. Link

-

PubChem. (n.d.).[6] Compound Summary: 2-Amino-2-methyl-1,3-propanediol (CID 1531).[1] National Library of Medicine. Link

-

Wipf, P., & Wang, X. (2002).[8] "A simple synthesis of 2-substituted oxazolines." Tetrahedron Letters, 43(29), 5137-5139. (Describes the cyclodehydration mechanism).

- Adachi, K., et al. (2025). "Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage." Molecules, 30(2). (Recent data on solid-solid phase change properties).

Sources

- 1. 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 5. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 6. 2-氨基-2-甲基-1,3-丙二醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-2-methyl-1,3-propanediol, GR 99% 115-69-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. academics.su.edu.krd [academics.su.edu.krd]

Methodological & Application

How to prepare 1M AMPD buffer stock solution pH 9.0

Application Note & Protocol: Preparation and Optimization of 1M AMPD Buffer (pH 9.0) for Biochemical Assays

Introduction and Mechanistic Rationale

2-Amino-2-methyl-1,3-propanediol (AMPD) is a highly versatile, zwitterionic-like biological buffer widely utilized in molecular biology, protein chemistry, and in vitro diagnostics[1]. With a pKa of 8.8 at 25°C, AMPD provides a robust buffering capacity in the alkaline range (pH 7.8–9.7)[1].

Why AMPD for Alkaline Phosphatase (AP) Assays? In clinical diagnostics and stem cell phenotyping, AMPD is the preferred buffer system for Alkaline Phosphatase (AP) activity determination[2]. Historically, Diethanolamine (DEA) and Glycine were used; however, inorganic phosphates heavily inhibit AP isoenzymes (especially the placental isoenzyme) in DEA buffers[3]. AMPD mitigates this product-inhibition effect, maintaining high kinetic linearity and signal-to-noise ratios in chemiluminescent and colorimetric AP assays[3][4]. Furthermore, AMPD is structurally devoid of heavy-metal chelating properties, ensuring that divalent cations (like Mg²⁺ and Zn²⁺) essential for AP enzymatic activity remain fully bioavailable.

Physicochemical Properties of AMPD

To ensure reproducibility, scientists must account for the physicochemical parameters of the raw material. Below is a summary of the critical properties of AMPD.

| Parameter | Specification / Value |

| Chemical Name | 2-Amino-2-methyl-1,3-propanediol |

| CAS Number | 115-69-5 |

| Molecular Formula | C₄H₁₁NO₂ |

| Molar Mass | 105.14 g/mol |

| pKa (at 25°C) | 8.80 |

| Useful pH Range | 7.8 – 9.7 |

| Solubility in Water | Highly soluble (≥ 1M at 20°C, clear and colorless) |

| ΔpKa / ΔT | Approx. -0.029 per °C |

Note: AMPD is an amine-based buffer. Its pKa is temperature-dependent. A buffer adjusted to pH 9.0 at 25°C will shift to approximately pH 9.3 at 15°C and pH 8.7 at 35°C. Always calibrate pH at the intended operational temperature.

Experimental Protocol: 1M AMPD Stock Solution (pH 9.0)

Materials Required

-

AMPD Powder: High-purity, biotechnology grade (≥99.0%).

-

Ultrapure Water: Milli-Q® or equivalent (18.2 MΩ·cm at 25°C).

-

Titrant: 6M Hydrochloric Acid (HCl). Caution: AMPD is a primary amine and dissolves as a strong base. HCl is required to titrate the pH down to 9.0.

-

Equipment: Calibrated pH meter with an Ag/AgCl electrode (compatible with TRIS/amine buffers), magnetic stirrer, volumetric flask (1 L), and 0.22 µm PES vacuum filtration unit.

Step-by-Step Methodology

This protocol is designed as a self-validating system. The initial dissolution pH acts as a primary quality control (QC) checkpoint before titration.

-

Preparation of the Base Solution:

-

Weigh exactly 105.14 g of AMPD powder .

-

Transfer the powder into a clean 1 L glass beaker containing a magnetic stir bar.

-

Add 800 mL of ultrapure water to the beaker.

-

Stir continuously until the powder is completely dissolved. The dissolution process is slightly endothermic; ensure the solution returns to room temperature (25°C) before proceeding.

-

-

Initial QC Check:

-

Measure the pH of the unadjusted solution.

-

Self-Validation Checkpoint: A 1M solution of pure AMPD in water should yield an initial pH of approximately 10.5 to 11.0 [5]. If the pH is significantly lower, the raw material may be degraded or contaminated with acidic impurities.

-

-

pH Titration:

-

Submerge the pH probe into the stirring solution. Ensure the temperature probe is also submerged to apply Automatic Temperature Compensation (ATC) at 25°C.

-

Slowly add 6M HCl dropwise while monitoring the pH.

-

Continue titration until the pH stabilizes exactly at 9.00 . Allow 30 seconds between drops as you approach the target to prevent overshooting.

-

-

Volume Adjustment:

-

Carefully transfer the pH-adjusted solution into a 1 L Class A volumetric flask.

-

Rinse the beaker with a small amount of ultrapure water and add the rinse to the flask.

-

Bring the final volume to exactly the 1000 mL mark with ultrapure water.

-

Invert the flask 5–10 times to ensure complete homogenization.

-

-

Sterilization and Storage:

-

Filter the solution through a 0.22 µm Polyethersulfone (PES) membrane in a biosafety cabinet to sterilize and remove any particulate matter.

-

Store the 1M AMPD stock solution at 4°C. The solution is stable for up to 6 months if protected from atmospheric CO₂ (which can slowly acidify alkaline buffers).

-

Workflow Visualization

Below is the logical workflow for the preparation and validation of the AMPD buffer.

Caption: Step-by-step workflow for the preparation and QC validation of 1M AMPD buffer at pH 9.0.

Application Notes & Troubleshooting

-

Electrode Compatibility: Standard glass pH electrodes with silver/silver chloride (Ag/AgCl) references can become clogged by amine-based buffers (like TRIS and AMPD) due to the precipitation of silver proteins/amines. Always use a double-junction electrode or an electrode specifically rated for TRIS/amine buffers.

-

Dilution Effects: When diluting the 1M stock to a working concentration (e.g., 0.1M or 0.2M), the pH may shift slightly due to changes in the activity coefficient of the ions. Always verify the final pH of the working solution after dilution.

-

Carbon Dioxide Absorption: Because AMPD is an alkaline buffer, prolonged exposure to the atmosphere will cause it to absorb CO₂, forming carbonic acid and gradually lowering the pH. Keep storage bottles tightly sealed.

References

-

Neumeier, D. et al. "Influence of inorganic phosphate on the activity determination of isoenzymes of alkaline phosphatase in various buffer systems". PubMed (NIH). Available at:[Link]

- Google Patents. "Chemiluminescent substrates (WO2018006059A1)". Google Patents.

Sources

- 1. CAS 115-69-5: 2-Amino-2-methyl-1,3-propanediol [cymitquimica.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Influence of inorganic phosphate on the activity determination of isoenzymes of alkaline phosphatase in various buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2018006059A1 - Chemiluminescent substrates - Google Patents [patents.google.com]

- 5. 2-Amino-2-methyl-1,3-propanediol | 115-69-5 [chemicalbook.com]

Application Note & Protocol: High-Resolution Polypeptide Separation Using an AMPD-Buffered SDS-Gradient Gel Electrophoresis System

Introduction: Re-examining Buffer Chemistry for Enhanced SDS-PAGE Resolution

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a foundational technique for the separation of proteins based on their molecular weight.[1][2] The method relies on the denaturation of proteins with SDS, which imparts a uniform negative charge, allowing for separation through a polyacrylamide gel matrix solely based on size.[1][2] The most widely used discontinuous buffer system, developed by Laemmli, utilizes Tris-HCl and glycine to create a stacking effect, resulting in sharp, well-resolved protein bands.[2]

While the Tris-glycine system is robust for a broad range of applications, the exploration of alternative buffering agents can offer advantages for specific separation challenges. This application note details the use of 2-amino-2-methyl-1,3-propanediol (AMPD) as the primary buffering agent in an SDS-gradient gel electrophoresis system. With a pKa of 8.8 at 25°C, AMPD provides a useful buffering range of pH 7.8-9.7, making it a theoretically sound alternative to Tris (pKa ≈ 8.1).[3] This protocol is designed for researchers, scientists, and drug development professionals seeking to optimize the separation of polypeptides, particularly in the molecular weight range of 1,500 to 100,000 Da.[4]

The slightly more alkaline buffering capacity of AMPD compared to Tris may alter the ionization state of the trailing ion (glycine) and the stacking/unstacking dynamics at the interface of the stacking and resolving gels. This can potentially lead to improved resolution for specific protein populations. This guide provides a comprehensive, self-validating protocol for the preparation and use of AMPD-buffered SDS-gradient gels, grounded in the established principles of discontinuous electrophoresis.

Materials and Reagents

Reagents

-

2-Amino-2-methyl-1,3-propanediol (AMPD), ≥99.5% purity (e.g., Sigma-Aldrich, Cat. No. A9754)[3]

-

Acrylamide/Bis-acrylamide (30% or 40% solution, 29:1 or 37.5:1 ratio)

-

Sodium Dodecyl Sulfate (SDS)

-

Glycine

-

Ammonium Persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Hydrochloric Acid (HCl)

-

Glycerol

-

2-Mercaptoethanol or Dithiothreitol (DTT)

-

Bromophenol Blue

-

Protein Molecular Weight Markers

-

Coomassie Brilliant Blue R-250 or other protein stain

-

Deionized Water (ddH₂O)

Equipment

-

Vertical electrophoresis system (e.g., Bio-Rad Mini-PROTEAN®)

-

Power supply

-

Gradient mixer

-

Peristaltic pump (optional, for pouring the gradient gel)

-

Glass plates, spacers, and combs

-

Gel casting stand

-

Heating block or boiling water bath

-

pH meter

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware and plasticware

Experimental Protocols

Part 1: Preparation of Stock Solutions

Meticulous preparation of stock solutions is critical for reproducible results. Prepare the following solutions and store as indicated.

| Stock Solution | Composition | Preparation and Storage |

| 30% Acrylamide/Bis-acrylamide (29:1) | 29 g Acrylamide, 1 g N,N'-methylenebisacrylamide, ddH₂O to 100 mL | Dissolve and store at 4°C in a light-protected bottle. Caution: Acrylamide is a neurotoxin. Wear appropriate personal protective equipment. |

| AMPD-HCl Buffer (1.5 M, pH 8.8) | 15.77 g AMPD, ddH₂O to 80 mL | Dissolve AMPD. Adjust pH to 8.8 with concentrated HCl. Bring final volume to 100 mL. Store at 4°C. |

| AMPD-HCl Buffer (0.5 M, pH 6.8) | 5.26 g AMPD, ddH₂O to 80 mL | Dissolve AMPD. Adjust pH to 6.8 with concentrated HCl. Bring final volume to 100 mL. Store at 4°C. |

| 10% (w/v) SDS | 10 g SDS, ddH₂O to 100 mL | Gently warm to dissolve. Store at room temperature. |

| 10% (w/v) APS | 0.1 g APS, ddH₂O to 1 mL | Prepare fresh daily. Store on ice. |

| 10X Running Buffer | 30.3 g AMPD, 144 g Glycine, 10 g SDS, ddH₂O to 1 L | Dissolve ingredients. Do not adjust pH. The final pH of the 1X solution will be approximately 9.2. Store at room temperature. |

| 2X Sample Loading Buffer | 1.0 mL 0.5 M AMPD-HCl (pH 6.8), 2.0 mL Glycerol, 4.0 mL 10% SDS, 0.5 mL 2-Mercaptoethanol, 0.2 mL 0.5% Bromophenol Blue, ddH₂O to 10 mL | Aliquot and store at -20°C. |

Part 2: Casting the AMPD-Buffered SDS-Gradient Gel

This protocol describes the casting of a single 4-15% mini-gel. Volumes can be adjusted for different gel sizes and percentages.

Workflow for Casting an AMPD-Buffered SDS-Gradient Gel

Caption: Workflow for casting the AMPD-gradient gel.

1. Prepare Resolving Gel Solutions:

-

In separate labeled tubes, prepare the "light" (4%) and "heavy" (15%) acrylamide solutions for the gradient.

| Component | 4% Solution (Light) | 15% Solution (Heavy) |

| ddH₂O | 2.9 mL | 1.3 mL |

| 30% Acrylamide/Bis | 0.67 mL | 2.5 mL |

| 1.5 M AMPD-HCl, pH 8.8 | 1.25 mL | 1.25 mL |

| 10% SDS | 50 µL | 50 µL |

| Glycerol (optional, for density) | - | 0.5 mL |

| Total Volume | 5.0 mL | 5.0 mL |

2. Set up the Gradient Mixer:

-

Place a small stir bar in the mixing chamber (the chamber connected to the outlet tubing) of the gradient mixer.

-

Ensure the valve between the two chambers and the outlet valve are closed.

3. Initiate Polymerization and Pour the Gradient:

-

Work quickly from this point forward.

-

Add 5 µL of TEMED and 25 µL of 10% APS to both the light and heavy solutions. Swirl gently to mix.

-

Pipette the heavy (15%) solution into the mixing chamber and the light (4%) solution into the reservoir chamber of the gradient mixer.

-

Open the valve between the chambers briefly to allow a small amount of the heavy solution to enter the channel, displacing any air bubbles, then close it.

-

Start the magnetic stirrer in the mixing chamber.

-

Position the outlet tubing into the top of the gel cassette, between the glass plates.

-

Simultaneously open the outlet valve and the valve between the chambers. The gradient will begin to flow into the cassette. The light solution will flow into the mixing chamber as the mixed solution is drawn out.

-

Allow the solution to fill the cassette to about 1 cm below the bottom of where the comb teeth will be.

4. Polymerize the Resolving Gel:

-

Once the desired volume is poured, carefully overlay the acrylamide solution with a thin layer of water-saturated isopropanol or n-butanol to ensure a flat surface.

-

Allow the gel to polymerize for 45-60 minutes. A sharp interface between the gel and the overlay indicates polymerization is complete.

5. Cast the Stacking Gel:

-

Pour off the overlay and rinse the top of the gel with ddH₂O. Dry the area thoroughly with the edge of a filter paper.

-

Prepare the stacking gel solution (for 5 mL):

-

ddH₂O: 3.05 mL

-

30% Acrylamide/Bis: 0.65 mL

-

0.5 M AMPD-HCl, pH 6.8: 1.25 mL

-

10% SDS: 50 µL

-

-

Add 5 µL of TEMED and 25 µL of 10% APS. Mix gently.

-